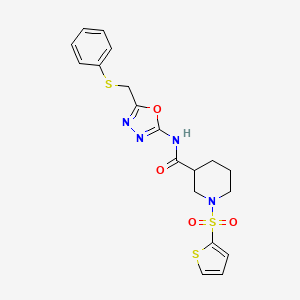
N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20N4O4S3 and its molecular weight is 464.57. The purity is usually 95%.
BenchChem offers high-quality N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications Compounds with structures similar to the specified chemical have been synthesized and tested for their antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). These findings are crucial as they contribute to the search for new antimicrobial agents in the fight against antibiotic-resistant bacterial strains.
Anticancer Applications Several studies have focused on the anticancer potential of 1,3,4-oxadiazole derivatives. Compounds bearing this moiety have been evaluated against different cancer cell lines, showing moderate to excellent anticancer activity. For example, derivatives evaluated against breast cancer, lung cancer, colon cancer, and ovarian cancer cell lines exhibited promising results, outperforming etoposide, a reference drug, in some cases (Ravinaik et al., 2021). This suggests a potential therapeutic application in oncology, particularly in the development of novel anticancer agents.
Enzyme Inhibition for Alzheimer’s Disease The search for new therapeutic agents for Alzheimer’s disease has led to the synthesis and testing of oxadiazole derivatives as enzyme inhibitors. Specifically, these compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme target in Alzheimer’s disease therapy. Some derivatives have shown promising results in enzyme inhibition assays, indicating their potential as new drug candidates for treating this neurodegenerative disorder (Rehman et al., 2018).
Anti-angiogenic Activities Compounds related to the specified chemical have also been explored for their anti-angiogenic activities, which is crucial in controlling tumor growth and metastasis. Novel piperidine analogues have demonstrated efficient blocking of blood vessel formation in vivo, showcasing significant anti-angiogenic activity. This property is vital for anticancer agents as it inhibits the supply of nutrients to tumors, potentially leading to their regression (Kambappa et al., 2017).
Eigenschaften
IUPAC Name |
N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S3/c24-18(14-6-4-10-23(12-14)30(25,26)17-9-5-11-28-17)20-19-22-21-16(27-19)13-29-15-7-2-1-3-8-15/h1-3,5,7-9,11,14H,4,6,10,12-13H2,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVNSNDPIPHCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)CSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide](/img/structure/B2800678.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2800682.png)
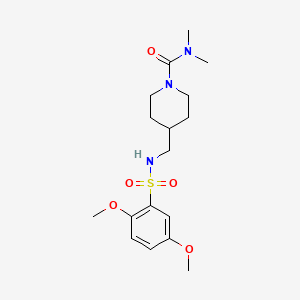
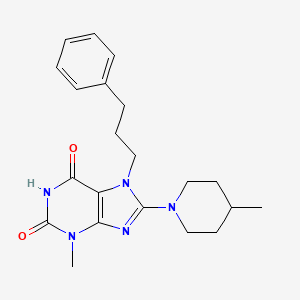
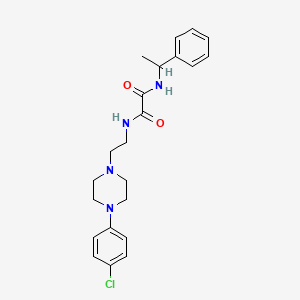
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)
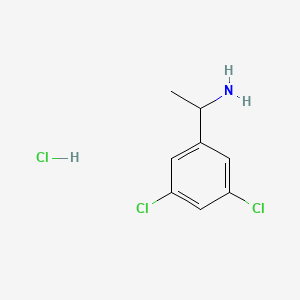


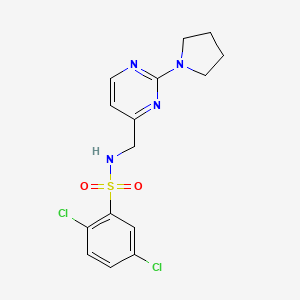

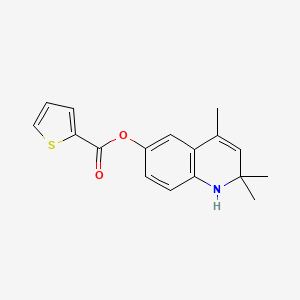
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2800696.png)
